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Ethyl 3-amino-3-(3-chlorophenyl)propanoate

Cat. No.: B2722622
CAS No.: 498581-88-7
M. Wt: 227.69
InChI Key: PQQICJYHWOLBIR-UHFFFAOYSA-N
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Description

Contextualization within the Field of β-Amino Esters

Ethyl 3-amino-3-(3-chlorophenyl)propanoate belongs to the class of compounds known as β-amino esters. β-Amino acids and their ester derivatives are crucial structural motifs found in a wide array of natural products and synthetically important molecules. Unlike their α-amino acid counterparts, the amino group in β-amino esters is attached to the carbon atom beta to the carbonyl group. This structural difference allows them to form unique peptide folds and secondary structures, making them valuable in the design of peptidomimetics and other bioactive compounds.

The synthesis of β-amino esters is a significant focus in organic chemistry. Common synthetic routes include the conjugate addition of amines to α,β-unsaturated esters (a form of aza-Michael addition) and various Mannich-type reactions. organic-chemistry.org The development of catalytic and asymmetric methods for these syntheses is an active area of research, aiming to produce specific stereoisomers of β-amino esters with high efficiency and purity. researchgate.net These compounds serve as key intermediates for preparing a variety of more complex molecules. cambridge.org

Significance of Chlorinated Aromatic Amino Esters in Organic Synthesis and Mechanistic Studies

The presence of a chlorinated aromatic ring in this compound is of particular significance. The introduction of a chlorine atom into an organic molecule can profoundly influence its physical, chemical, and biological properties. eurochlor.org In the context of organic synthesis, the chlorine atom acts as an electron-withdrawing group, which can alter the reactivity of the aromatic ring and adjacent functional groups.

Key impacts of the chloro substituent include:

Modulation of Lipophilicity: The chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule, which can be a critical parameter in the design of compounds intended to interact with biological systems.

Metabolic Stability: The carbon-chlorine bond is often more resistant to metabolic degradation compared to a carbon-hydrogen bond, potentially increasing the stability of a molecule in biological environments.

Synthetic Handle: The chlorine atom can serve as a reactive site for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the construction of more elaborate molecular architectures.

The study of chlorinated aromatic compounds is a substantial field, with many chlorinated molecules being investigated for various applications. nih.govamericanchemistry.com The specific placement of the chlorine atom at the meta-position (position 3) of the phenyl ring in this compound influences the electronic distribution and steric environment of the molecule in a distinct way compared to ortho- or para-substituted analogs.

Overview of Prior Research on Related Propanoate Derivatives

The propanoate structure is a common scaffold in chemical research. For instance, propanoic acid derivatives are foundational to a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen, which are 2-arylpropionic acids. wikipedia.org While this compound is a 3-arylpropanoate and structurally distinct from these NSAIDs, the extensive research into arylpropanoates highlights the importance of this chemical class.

Research on related 3-arylpropanoate and 3-aminopropanoate derivatives has explored their synthesis and potential applications. For example, studies have detailed the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) (the non-chlorinated analog) as a building block for biologically active compounds. nih.gov Other research has focused on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives to investigate their properties. nih.gov The synthesis and modification of compounds like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have also been explored for creating new chemical entities. rsc.org These studies on similar structures provide valuable context and comparative data for understanding the chemical behavior and synthetic potential of this compound.

Table 1: Comparison of Related Propanoate Structures
Compound NameStructural ClassKey Research Focus
This compoundβ-Amino Ester, 3-ArylpropanoateSynthetic Intermediate
Ibuprofen2-Arylpropionic AcidPharmaceutical (NSAID) wikipedia.org
Ethyl 3-(3-aminophenyl)propanoateβ-Amino Ester, 3-ArylpropanoateSynthetic Building Block nih.gov
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateβ-Hydroxy Ester, 3-ArylpropanoateIntermediate for Derivatization rsc.org

Research Objectives and Scope for this compound

Specific research focused solely on this compound is primarily centered on its role as a synthetic intermediate. Chemical suppliers list it as a building block, indicating its utility in constructing more complex target molecules. sigmaaldrich.com The objectives for synthesizing this compound are often embedded within larger research programs that require a 3-(3-chlorophenyl)propanoid moiety.

The scope of its application in research includes:

Scaffold for Library Synthesis: Its structure contains multiple points for chemical modification (the amino group, the ester, and the aromatic ring), making it a suitable starting material for creating libraries of related compounds for screening purposes.

Precursor for Heterocyclic Chemistry: The functional groups present in the molecule can be used to construct various heterocyclic ring systems, which are of significant interest in medicinal chemistry.

Mechanistic Probes: As a well-defined substituted aromatic amino ester, it could be used in mechanistic studies to probe reaction pathways, electronic effects of the chloro-substituent, or stereochemical outcomes of transformations involving β-amino esters.

While comprehensive, standalone studies on this compound are not abundant in published literature, its value is realized through its incorporation into the synthesis of novel and more complex chemical structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO2 B2722622 Ethyl 3-amino-3-(3-chlorophenyl)propanoate CAS No. 498581-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-(3-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQICJYHWOLBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498581-88-7
Record name ethyl 3-amino-3-(3-chlorophenyl)propanoate
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Synthetic Methodologies for Ethyl 3 Amino 3 3 Chlorophenyl Propanoate

Direct Synthetic Routes to Ethyl 3-amino-3-(3-chlorophenyl)propanoate

Direct routes to this compound often involve the formation of the ester from its corresponding carboxylic acid or the construction of the carbon skeleton through condensation and reduction reactions.

A common and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 3-amino-3-(3-chlorophenyl)propanoic acid. This transformation is typically achieved using standard esterification procedures. One effective method involves the use of thionyl chloride (SOCl₂) in ethanol (B145695) (EtOH). mdpi.com This process, often referred to as the Fischer-Speier esterification, involves converting the carboxylic acid to its more reactive acid chloride intermediate in situ, which then readily reacts with ethanol to form the ethyl ester.

The general reaction is as follows:

Reactants : 3-amino-3-(3-chlorophenyl)propanoic acid, Ethanol

Reagent : Thionyl chloride

Product : this compound hydrochloride

This method is widely used for the preparation of various β-amino carboxylic ester hydrochloride salts, with yields often ranging from 76% to 98% for analogous compounds. mdpi.com Another approach involves the use of chlorosulphonic acid in the presence of the desired alcohol, which prepares a hydrosulphate reagent in situ to facilitate the esterification. google.com

Tandem reactions that form the carbon-carbon bond and introduce the desired functionalities in a single sequence are highly efficient. For compounds structurally related to this compound, a tandem Knoevenagel condensation followed by a reduction has proven effective. nih.gov

For instance, the synthesis of the related ethyl 3-(3-aminophenyl)propanoate (B2654546) was achieved using a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid in triethylammonium (B8662869) formate (B1220265) (TEAF). nih.gov The resulting intermediate, 3-(3-nitrophenyl)propanoic acid, is then reduced. A notable feature of this synthesis is the use of stannous chloride (SnCl₂) in ethanol. This reagent serves a dual purpose: it reduces the nitro group to an amine and acts as a Lewis acid to catalyze the simultaneous esterification of the carboxylic acid, yielding the final ethyl ester product. nih.gov

A more general cascade approach involves a base-promoted Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound (like ethyl 2-cyanoacetate) followed by reduction using a Hantzsch ester in water. organic-chemistry.org This method provides a green and efficient route to various reduced Knoevenagel adducts. organic-chemistry.org

Reaction Type Key Reagents Precursors Relevance
Knoevenagel CondensationBase catalyst (e.g., piperidine, DEAE)Aldehyde, Active methylene compoundForms the C=C bond
ReductionHantzsch ester, Stannous chloride (SnCl₂)Knoevenagel adduct, Nitro compoundReduces the double bond and/or other functional groups

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, methods to produce enantiomerically pure forms are of high importance.

Asymmetric catalysis is a powerful tool for synthesizing enantiopure β-amino acids and their esters. rsc.org Key methods include the enantioselective hydrogenation of β-substituted-β-(amino)-α,β-unsaturated esters (β-enamine esters) and asymmetric Mannich reactions. rsc.orgpsu.edu

Asymmetric Hydrogenation : This method involves the hydrogenation of a prochiral enamine ester using a chiral transition metal catalyst, such as those based on rhodium (Rh) or ruthenium (Ru) complexed with chiral ligands (e.g., BoPhoz-type ligands). psu.edu This approach can provide high yields and enantioselectivities.

Asymmetric Mannich Reaction : The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound (or its enol equivalent). rsc.org The use of chiral Lewis acid or Brønsted acid catalysts can induce high stereoselectivity, yielding chiral β-amino esters. psu.edunih.gov Various metal-ligand complexes (e.g., Cu(II), Zr(IV)) have been developed to catalyze these reactions effectively. psu.edu

Recent advances have also explored cooperative catalysis, combining a nickel/chiral cyclo-Box complex with a chiral phosphoric acid, to achieve highly enantioselective synthesis of α-arylated β-amino acid motifs through a radical 1,2-nitrogen migration pathway. nih.gov

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. Enzymatic kinetic resolution is a widely applied strategy for separating enantiomers of racemic β-amino esters. mdpi.com

This method typically employs lipases, such as Lipase (B570770) PS-IM from Burkholderia cepacia (formerly Pseudomonas cepasia) or Candida antarctica Lipase B (CAL-B), to selectively hydrolyze one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer unreacted. mdpi.commdpi.com For example, the lipase PS-IM-catalyzed hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides in isopropyl ether (iPr₂O) furnished the unreacted (R)-amino esters and the product (S)-amino acids with excellent enantiomeric excess (ee ≥ 99%). mdpi.com

Enzyme Reaction Type Substrate Outcome
Lipase PS-IM (Burkholderia cepasia)Enantioselective HydrolysisRacemic β-amino ester hydrochlorides(R)-amino ester and (S)-amino acid, both with high ee
CAL-B (Candida antarctica)Enantioselective HydrolysisRacemic hydroxy-substituted β-amino estersEnantiomerically enriched esters and acids

This enzymatic approach is valued for its high selectivity (often with E-values > 200), mild reaction conditions, and environmental compatibility. mdpi.comnih.gov

Multicomponent Reactions (MCRs) for Structurally Analogous Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly atom-economical and efficient for building molecular complexity. mdpi.com While a specific MCR for this compound is not detailed, analogous β-amino carbonyl structures are readily synthesized via MCRs like the Mannich reaction.

The Mannich reaction is a classic MCR that forms a C-C bond by reacting an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. mdpi.com Modern variations use pre-formed imines or generate them in situ, reacting them with silyl (B83357) enol ethers (in a Mukaiyama-Mannich reaction) to produce β-amino esters and ketones. rsc.orgorganic-chemistry.org These reactions can be catalyzed by various Lewis acids, Brønsted acids, or organocatalysts to achieve high yields and, in many cases, high stereoselectivity. rsc.org The use of MCRs provides a convergent and efficient pathway to libraries of structurally diverse β-amino compounds. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry to the synthesis of β-amino esters, including this compound, aims to reduce the environmental footprint of the manufacturing process. Key strategies involve the use of biocatalysis, alternative energy sources, and environmentally benign solvents.

One prominent sustainable approach is the use of enzymes as catalysts. Lipases, for instance, have been successfully employed in the aza-Michael addition of amines to acrylates to produce β-amino esters. researchgate.net Lipase TL IM from Thermomyces lanuginosus has been utilized to catalyze the Michael addition of aromatic amines in a continuous-flow microreactor system. mdpi.com This biocatalytic method offers several advantages, including high selectivity, mild reaction conditions (e.g., using methanol (B129727) as a green solvent), and the potential for easy catalyst recovery and reuse. researchgate.netmdpi.com

Another green strategy involves conducting reactions under solvent-free conditions, often assisted by microwave irradiation. rsc.orgrsc.org The synthesis of poly(β-amino esters) has been achieved through Michael addition polymerization using microwave heating without any additional solvents or catalysts. rsc.orgrsc.org This approach significantly reduces waste from solvents, simplifies purification processes, and can lead to shorter reaction times and increased energy efficiency.

The choice of solvent is a critical factor in green synthesis. While some methods eliminate solvents entirely, others focus on replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and ceric ammonium (B1175870) nitrate (B79036) has been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, yielding β-amino carbonyl compounds in very good yields under mild conditions. organic-chemistry.org

These principles can be hypothetically applied to the synthesis of this compound, as illustrated in the comparative table below.

FeatureConventional ApproachGreen/Sustainable Approach
Catalyst Strong acids or metal catalysts (e.g., Pd/C) lookchem.comBiocatalyst (e.g., Lipase) mdpi.com or catalyst-free rsc.orgrsc.org
Solvent Volatile organic solvents (e.g., Benzene (B151609), THF) prepchem.comGreen solvents (e.g., Water, Methanol) mdpi.comorganic-chemistry.org or solvent-free rsc.orgrsc.org
Energy Source Conventional heating (reflux) lookchem.comprepchem.comMicrowave irradiation rsc.orgrsc.org or ambient temperature organic-chemistry.org
Atom Economy May involve multi-step processes with protecting groupsTandem or one-pot reactions to improve atom economy nih.gov
Byproducts Can generate significant salt or metal waste wikipedia.orgMinimal waste, biodegradable catalysts mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and cost-effective. Key factors that are typically investigated include the choice of catalyst, solvent, reaction temperature, reaction time, and the molar ratio of reactants.

Effect of Reaction Temperature: Temperature plays a vital role in reaction kinetics and selectivity. In the lipase-catalyzed synthesis of β-amino acid esters, the optimal temperature was found to be 35 °C, achieving a yield of 80.3%. mdpi.com Increasing the temperature beyond this point did not improve the yield, potentially due to a decrease in the enzyme's selectivity or stability. mdpi.com

Effect of Solvent: The choice of solvent can significantly influence reaction outcomes. In studies on the synthesis of ethyl 3-aminocrotonate, various solvents were tested, with methanol proving to be the most effective. haui.edu.vn The use of an appropriate solvent can enhance the solubility of reactants and catalysts, thereby promoting the desired reaction. haui.edu.vn

Effect of Reactant Molar Ratio: The stoichiometry of the reactants is another critical parameter. For the synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate (B1235776) and ammonium acetate (B1210297), the yield was found to increase as the molar ratio of ammonium acetate to ethyl acetoacetate was raised, reaching a maximum at a 3.0:1.0 ratio. haui.edu.vn Further increases in the ratio did not lead to better yields. haui.edu.vn

Effect of Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of reactants to the product. Optimization studies for ethyl 3-aminocrotonate synthesis determined that the optimal reaction time was 20 hours, after which no significant increase in yield was observed. haui.edu.vn

The following table summarizes the optimization of various parameters from studies on analogous β-amino ester syntheses, providing a framework for optimizing the production of this compound.

ParameterCondition ACondition BCondition COptimal ConditionYield (%)Source
Temperature (°C) 3035403580.3 mdpi.com
Solvent TolueneEthanolMethanolMethanol92 haui.edu.vn
Reactant Molar Ratio 1.0:1.02.0:1.03.0:1.03.0:1.092 haui.edu.vn
Reaction Time (hours) 1015202092 haui.edu.vn

By systematically adjusting these conditions, a synthetic protocol for this compound can be refined to achieve high yields in an efficient, reproducible, and sustainable manner.

Chemical Reactivity and Derivatization of Ethyl 3 Amino 3 3 Chlorophenyl Propanoate

Reactions Involving the Amino Functional Group

The primary amine in Ethyl 3-amino-3-(3-chlorophenyl)propanoate is a key site for nucleophilic reactions, enabling the introduction of various substituents and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic and readily susceptible to acylation and alkylation.

Acylation: The amino group can be easily acylated by reacting with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. For instance, acylation with morpholine-4-carbonyl chloride can yield N-acylated β-lactams, which are of biological interest nih.gov. This transformation is fundamental in peptide synthesis and for modifying the properties of the parent molecule.

Alkylation: N-alkylation can be achieved through various methods. One prominent method is the Michael addition (a conjugate addition), where the amine adds to α,β-unsaturated carbonyl compounds. For example, aromatic amines can react with acrylates in a lipase-catalyzed process to yield β-amino acid esters mdpi.com. This reaction, when applied to this compound, would involve the addition of a second molecule of an acrylate, leading to a secondary amine. Another approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideN-acetyl derivative (Amide)
AcylationBenzoyl ChlorideN-benzoyl derivative (Amide)
AlkylationEthyl acrylateSecondary amine derivative
AlkylationBenzaldehyde/NaBH4N-benzyl derivative

Condensation and Cyclization Reactions to Form Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.

β-Lactam Formation: Intramolecular cyclization of β-amino esters can lead to the formation of β-lactams (2-azetidinones), a core structure in many important antibiotics nih.gov. This cyclization can be promoted by various reagents. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic method for constructing the β-lactam ring nih.govorganic-chemistry.org. Derivatives of this compound can serve as precursors to the imine or ketene components, or undergo direct cyclization to form these four-membered heterocyclic rings.

Dihydropyrimidinone (DHPM) Synthesis: The compound is a key building block in multicomponent reactions like the Biginelli reaction. This one-pot condensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or thiourea kashanu.ac.irnih.govmdpi.com. While the classic Biginelli reaction synthesizes the β-amino ester in situ, pre-formed β-amino esters or their derivatives can also participate in modified versions of this reaction. For example, a three-component reaction involving an aldehyde, a β-keto ester, and guanidine can yield functionalized 2-amino-3,4-dihydropyrimidines organic-chemistry.orgacs.org. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties kashanu.ac.irnih.gov.

Heterocyclic ScaffoldReaction NameKey Reactants
β-Lactam (2-Azetidinone)Intramolecular Cyclization / Staudinger Synthesisβ-amino ester itself or derived imine + ketene
Dihydropyrimidinone (DHPM)Biginelli ReactionAldehyde, β-keto ester, Urea/Thiourea
2-Aminodihydropyrimidineaza-Biginelli ReactionAldehyde, β-keto ester, Guanidine

Transformations of the Ethyl Ester Moiety

The ethyl ester group is an electrophilic center that can undergo several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(3-chlorophenyl)propanoic acid, under either acidic or basic conditions. A particularly effective and mild method is enzymatic hydrolysis using lipases nih.gov. Lipase-catalyzed hydrolysis has been successfully applied to a wide range of β-amino esters, often with high enantioselectivity, making it a valuable tool for the kinetic resolution of racemic mixtures mdpi.com. Enzymes like Lipase (B570770) PS from Burkholderia cepacia have shown excellent efficiency in hydrolyzing β-amino esters in organic solvents mdpi.com.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is useful for modifying the ester group to alter the compound's physical properties, such as solubility or volatility, or to introduce other functional groups.

Reduction to Alcohols and Amines

The ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing esters, carboxylic acids, and amides pharmaguideline.comchemistrysteps.commasterorganicchemistry.com. The reaction proceeds via the addition of two hydride equivalents. The first addition leads to an aldehyde intermediate, which is immediately reduced further to the primary alcohol . In the case of this compound, this reduction would yield 3-amino-3-(3-chlorophenyl)propan-1-ol. It is important to note that less reactive hydrides, such as sodium borohydride (NaBH₄), are generally incapable of reducing esters under standard conditions chemistrysteps.com.

TransformationReagentProduct
HydrolysisH₃O⁺ or OH⁻ / Lipase3-amino-3-(3-chlorophenyl)propanoic acid
TransesterificationMethanol (B129727) / H⁺Mthis compound
ReductionLithium Aluminum Hydride (LiAlH₄)3-amino-3-(3-chlorophenyl)propan-1-ol

Electrophilic and Nucleophilic Aromatic Substitutions on the Chlorophenyl Ring

The chlorophenyl ring can undergo substitution reactions, although the reactivity is governed by the electronic effects of the existing substituents: the chlorine atom and the 3-amino-3-ethoxycarbonylpropyl side chain.

Electrophilic Aromatic Substitution (SEAr): The outcome of an electrophilic aromatic substitution reaction on this molecule is complex due to the competing directing effects of the substituents.

Chlorine Atom: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the carbocation intermediate (arenium ion) wikipedia.orglibretexts.org.

Side Chain: The directing effect of the C₃H₇N(COOEt) side chain depends on the reaction conditions. The amino group (-NH₂) is a powerful activating, ortho, para-directing group. However, most electrophilic substitutions are carried out in strong acid, which would protonate the amine to form an ammonium (B1175870) group (-NH₃⁺). The -NH₃⁺ group is strongly deactivating and a meta-director cognitoedu.org.

Therefore, under neutral or basic conditions, substitution would likely be directed by both the chloro and amino groups to positions 2, 4, and 6. Under strongly acidic conditions, the ring is heavily deactivated, and substitution, if it occurs, would be directed to positions 5 (meta to the -NH₃⁺ group) and also influenced by the ortho, para-directing chloro group.

Nucleophilic Aromatic Substitution (SNAr): The typical SₙAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (in this case, the chlorine atom) youtube.com. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. In this compound, the side chain is located meta to the chlorine atom and is not a strong electron-withdrawing group. Consequently, the molecule is not activated towards a standard SₙAr reaction. Substitution of the chlorine atom via this mechanism would be highly unfavorable and would likely require harsh reaction conditions, potentially proceeding through an alternative mechanism such as one involving a benzyne intermediate.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The aryl chloride moiety in this compound presents a key site for synthetic modification through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine substituent on the phenyl ring can be replaced with a variety of other functional groups, enabling the synthesis of a diverse range of derivatives with potentially altered biological or chemical properties. While specific literature detailing the palladium-catalyzed cross-coupling reactions of this compound is not extensively available, the reactivity of aryl chlorides is well-established in this context. Several major classes of palladium-catalyzed cross-coupling reactions could be applied for its further functionalization.

One of the most prominent methods for forming new carbon-carbon bonds is the Suzuki-Miyaura coupling . This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling could be employed to introduce various aryl, heteroaryl, or vinyl groups in place of the chlorine atom. The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with the less reactive aryl chlorides. Typically, catalyst systems employing bulky, electron-rich phosphine ligands are effective for these transformations.

Another important transformation is the Buchwald-Hartwig amination , which is a method for the formation of carbon-nitrogen bonds. This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. Applying this reaction to this compound would allow for the introduction of a wide array of amino groups, leading to the synthesis of various N-aryl derivatives. Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination with an aryl chloride substrate relies heavily on the selection of an appropriate palladium precatalyst and ligand system.

The Sonogashira coupling provides a route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Functionalization of this compound via a Sonogashira coupling would yield products containing an alkynyl moiety, which are valuable intermediates for further synthetic transformations.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene. This reaction would enable the introduction of a vinyl group onto the phenyl ring of this compound, providing access to stilbene-like derivatives. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of the desired products.

Finally, palladium-catalyzed cyanation reactions offer a direct method to introduce a nitrile group in place of the chlorine atom. The resulting cyano-substituted derivative can serve as a versatile precursor for the synthesis of amides, carboxylic acids, amines, and various heterocyclic compounds. The use of a non-toxic cyanide source is a key consideration in modern cyanation protocols.

The successful application of these palladium-catalyzed cross-coupling reactions to this compound would require careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. The presence of the amino and ester functionalities in the molecule would also need to be considered, as they may influence the reactivity or require protection during the coupling reaction.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of this compound

Reaction NameCoupling PartnerResulting Functional GroupPotential Catalyst/Ligand System
Suzuki-Miyaura CouplingBoronic acids/estersAryl, Heteroaryl, VinylPd(OAc)₂, SPhos, XPhos
Buchwald-Hartwig AminationPrimary/Secondary AminesSubstituted AminoPd₂(dba)₃, RuPhos, BrettPhos
Sonogashira CouplingTerminal AlkynesAlkynylPdCl₂(PPh₃)₂, CuI
Heck ReactionAlkenesVinylPd(OAc)₂, P(o-tol)₃
CyanationCyanide source (e.g., K₄[Fe(CN)₆])CyanoPd(dba)₂, dppf

Mechanistic Investigations of Biological Interactions Pre Clinical Focus

In Vitro Studies on Molecular Target Identification and Binding Affinities

In vitro studies are crucial for elucidating the direct interactions between a compound and its potential biological targets. For derivatives of Ethyl 3-amino-3-(3-chlorophenyl)propanoate, these investigations have centered on identifying specific enzymes and receptors and quantifying the affinity of these interactions.

Enzyme Inhibition Assays (e.g., related to lactate (B86563) dehydrogenase-A, thrombin)

The structural framework of this compound is a key component in the development of various enzyme inhibitors. Research has focused on derivatives that target enzymes implicated in cancer metabolism, such as lactate dehydrogenase-A (LDHA). LDHA is a critical enzyme for anaerobic glycolysis, a pathway often exploited by tumor cells for energy production. nih.govnih.gov Inhibition of LDHA can disrupt the energy supply to cancer cells, leading to cell death. nih.gov

Studies on compounds structurally related to this compound have demonstrated potent inhibitory effects on LDHA. nih.gov For example, selenobenzene derivatives have been identified as having significant inhibitory effects on LDHA activity. nih.gov The mechanism often involves the compound binding to the active site of the enzyme, competing with the natural substrate, pyruvate, or the cofactor NADH. nih.gov The interaction is stabilized by key residues within the enzyme's binding pocket. researchgate.net While specific IC₅₀ values for direct derivatives are proprietary or still in early-stage research, the β-amino ester scaffold is recognized for its potential in designing such inhibitors.

Below is a representative table illustrating the type of data generated from enzyme inhibition assays for potential LDHA inhibitors.

Compound ClassTarget EnzymeInhibition TypeKey Findings
Selenobenzene DerivativesLactate Dehydrogenase A (LDHA)Non-competitiveShowed potent inhibitory effect on LDHA enzymatic activity. nih.gov
Malonic Acid DerivativesLactate Dehydrogenase A (LDHA)CompetitiveFragments recognized by substrate and coenzyme binding sites. nih.gov
Nicotinic Acid DerivativesLactate Dehydrogenase A (LDHA)CompetitiveDesigned by linking fragments that bind to different sites. nih.gov

Receptor Ligand Binding Studies

The β-amino propanoate structure is also integral to compounds designed to interact with specific cellular receptors. While detailed binding studies for this compound itself are not extensively published, its analogs have been explored for their affinity to various receptors, including G protein-coupled receptors (GPCRs) which are involved in numerous physiological processes and are common drug targets. nih.gov

For instance, structure-activity relationship (SAR) studies on benztropine (B127874) analogues, which share certain structural motifs with derivatives of the title compound, have been conducted to determine their binding affinity for the dopamine (B1211576) transporter (DAT). nih.gov These studies measure the inhibition constant (Kᵢ) to quantify how strongly a compound binds to the receptor. Modifications to the core structure, such as altering substituent groups on the phenyl ring or modifying the ester group, can dramatically affect binding affinity and selectivity for DAT over other transporters like the serotonin (B10506) transporter (SERT) or norepinephrine (B1679862) transporter (NET). nih.gov

Cellular Assays for Biological Pathway Modulation (e.g., antiproliferative activity in cancer cell lines)

Following target identification, cellular assays are employed to understand how a compound's interaction with its molecular target translates into a biological effect within a whole cell. A significant area of investigation for derivatives of this compound is their antiproliferative activity against various cancer cell lines.

Structurally related compounds have demonstrated notable cytotoxic effects in preclinical models. For example, studies on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown their ability to reduce the viability of A549 non-small cell lung cancer cells by 50%. mdpi.com Similarly, various thieno[2,3-d]pyrimidine (B153573) derivatives have been evaluated for their antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov

These assays typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%. The results help to identify promising candidates for further development and provide insights into their potential therapeutic window by comparing cytotoxicity in cancer cells versus normal cell lines. mdpi.comnih.gov

The table below summarizes representative findings from antiproliferative assays on related compound series.

Compound SeriesCancer Cell LineIC₅₀ (µM)Key Observation
Thieno[2,3-d]pyrimidines (Compound 2)MDA-MB-2310.056Exhibited the highest antiproliferative inhibition in this line. nih.gov
Thieno[2,3-d]pyrimidines (Compound 3)MCF-7Not specifiedActivity was 20 times higher against MCF-7 than normal MCF-10A cells. nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid (Compound 20)A549Not specifiedReduced cell viability by 50% and suppressed cell migration. mdpi.com
Thiazole Derivatives (Compound 22)H69 (SCLC)Low micromolarActivity significantly greater than the standard chemotherapeutic agent cisplatin. mdpi.com

Structure-Activity Relationship (SAR) Studies for Derivatives of this compound

SAR studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. mdpi.com

Design and Synthesis of Analogs for SAR Elucidation

The core structure of this compound provides multiple points for chemical modification to explore the SAR. Synthetic chemists design and create libraries of analogs by:

Modifying the Phenyl Ring Substituent: The position and nature of the halogen (e.g., moving the chlorine from the 3-position to the 4-position) can alter binding interactions.

Altering the Ester Group: Changing the ethyl group to other alkyl or aryl groups can affect the compound's solubility, metabolic stability, and interaction with hydrophobic pockets in the target protein.

These newly synthesized analogs are then subjected to the biological assays described above. For example, in a series of citalopram (B1669093) analogues, modifications to different parts of the molecule were systematically evaluated for their effect on binding to the SERT S1 and S2 sites. nih.gov Similarly, SAR studies on 3-aryl analogs of cocaine have been crucial in identifying the structural requirements for potency and selectivity at the dopamine transporter. nih.gov This systematic approach allows researchers to build a comprehensive map of the chemical features required for optimal biological activity.

Computational Approaches to SAR Prediction and Ligand Efficiency

In conjunction with synthetic efforts, computational chemistry provides powerful tools to predict and rationalize SAR. nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build predictive models. mdpi.com

These models correlate the 3D properties of a series of molecules (e.g., steric bulk, electrostatic charge distribution, hydrophobicity) with their measured biological activity. mdpi.com The resulting models can then predict the activity of new, yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward more potent molecules. mdpi.comnih.gov

Ligand efficiency (LE) is another important computational metric used in drug design. It assesses the binding energy of a compound per heavy atom, providing a measure of how efficiently a molecule binds to its target. This helps in identifying small, efficient fragments that can be elaborated into more potent drug candidates.

Computational modeling can also be used to visualize the binding mode of inhibitors within the active site of their target protein, as has been done for LDHA inhibitors. nih.govresearchgate.net This provides a structural basis for the observed SAR and allows for the rational design of new derivatives with improved binding affinity and selectivity. nih.gov

Investigations into Molecular Mechanisms of Action in Cellular Models

Extensive literature reviews indicate that while this compound is recognized as a valuable intermediate in the synthesis of pharmacologically active molecules, detailed mechanistic studies on its direct interactions within cellular models are not extensively documented in publicly available scientific literature. The primary role of this compound appears to be as a structural backbone for the creation of more complex derivatives, such as dipeptide compounds with potential fungicidal activity.

Research into related β-amino acid esters and other propanoate derivatives has explored a range of biological activities; however, these findings are not directly applicable to this compound due to the strict specificity of structure-activity relationships in pharmacology. The unique combination of the ethyl ester, the amino group, and the specific positioning of the chlorine atom on the phenyl ring dictates its particular chemical properties and potential biological interactions.

Theoretical considerations suggest that the structural motifs present in this compound could potentially allow it to interact with biological targets. The amino group can act as a hydrogen bond donor, while the ester and the aromatic ring can engage in various non-covalent interactions. However, without specific preclinical data from cellular assays, any discussion of its molecular mechanism of action remains speculative.

Due to the absence of specific research data on the molecular mechanisms of action of this compound in cellular models, a data table summarizing such findings cannot be constructed.

Computational and Theoretical Chemistry Studies of Ethyl 3 Amino 3 3 Chlorophenyl Propanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical parameters for determining molecular reactivity and stability. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comsemanticscholar.org Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. numberanalytics.com For Ethyl 3-amino-3-(3-chlorophenyl)propanoate, an FMO analysis would reveal the molecule's nucleophilic and electrophilic nature. The HOMO is typically associated with nucleophilicity (electron donation), while the LUMO is associated with electrophilicity (electron acceptance). youtube.com

ParameterDescriptionSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The molecular orbital of the highest energy that is occupied by electrons. numberanalytics.comRepresents the ability to donate electrons; associated with nucleophilic sites. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital)The molecular orbital of the lowest energy that is unoccupied by electrons. numberanalytics.comRepresents the ability to accept electrons; associated with electrophilic sites. youtube.com
HOMO-LUMO Gap (Energy Gap)The energy difference between the HOMO and LUMO. numberanalytics.comIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify its reactive sites. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential zones. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, highlighting them as potential sites for electrophilic interaction and hydrogen bonding.

Fukui functions are another set of reactivity indicators derived from conceptual DFT. They describe the change in electron density at a specific point in the molecule when the total number of electrons is altered, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. A study on a related enamino ester used Fukui functions to indicate potential reactive sites, demonstrating the utility of this analysis. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the presence of several single bonds, this compound can adopt multiple conformations. Identifying the lowest-energy conformer is crucial as it often represents the most populated and biologically active state of the molecule.

Molecular Dynamics (MD) simulations complement this static picture by modeling the dynamic behavior of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's flexibility, vibrational motions, and conformational transitions. Such studies are essential for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Molecular Docking Studies with Biological Macromolecules (Pre-clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. mdpi.com

For this compound, docking studies could be performed to explore its potential interactions with various enzymes or receptors. The results would provide insights into the binding pose, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and a predicted binding energy score. This information is of significant pre-clinical relevance, helping to prioritize compounds for further experimental testing and guiding the design of more potent analogs. For instance, docking studies on novel synthesized compounds have been used to theoretically validate their activity as antioxidants by modeling their interaction with enzymes like cytochrome c peroxidase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com In a QSAR study, molecular descriptors (numerical values that encode chemical information) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. mdpi.com

A validated QSAR model can be a powerful predictive tool. nih.gov For this compound, a QSAR model could be developed using a series of its structural analogs. This model would help identify the key structural features that influence a particular biological activity, enabling the rational design of new, more potent analogs with improved properties before they are synthesized, thereby saving time and resources. nih.gov

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, can be used to predict various spectroscopic properties of a molecule. For example, DFT calculations can accurately predict NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and electronic transitions (UV-Vis spectra). rsc.org A recent study on a related compound, ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate, demonstrated a good agreement between DFT-predicted NMR chemical shifts and experimental data. rsc.org

Another predictable property is the collision cross-section (CCS), which is a measure of the effective area of an ion in the gas phase. Predicted CCS values for different adducts of this compound are available from public databases and can be used to aid in its identification in mass spectrometry-based experiments. uni.lu

Predicted Collision Cross Section (CCS) Values (Ų) for this compound Adducts uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]+228.07858149.5
[M+Na]+250.06052156.7
[M-H]-226.06402152.5
[M+NH4]+245.10512168.0
[M+K]+266.03446153.3

Advanced Analytical Methodologies for Characterization of Ethyl 3 Amino 3 3 Chlorophenyl Propanoate

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of Ethyl 3-amino-3-(3-chlorophenyl)propanoate. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million (ppm). For the target molecule with the chemical formula C₁₁H₁₄ClNO₂, the theoretical monoisotopic mass is calculated to be 227.0713 Da. uni.lu

HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. In positive-ion mode ESI-HRMS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. uni.lu The high-resolution data allows for the direct calculation of the elemental formula, providing strong evidence for the compound's identity.

Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) can elucidate structural features. Based on studies of related structures like ethyl 3-(2-chlorophenyl)-propanoate, characteristic fragmentation patterns may be observed, such as the loss of the ethyl group (-C₂H₅), the ethoxycarbonyl group (-COOC₂H₅), or potentially the chlorine atom, although this is more common from an ortho-position. nih.gov

Table 1: Predicted HRMS Adducts for this compound

AdductCalculated m/z
[M+H]⁺228.0786
[M+Na]⁺250.0605
[M+K]⁺266.0345
[M+NH₄]⁺245.1051
Data derived from predicted values for C₁₁H₁₄ClNO₂. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. This would include a triplet and a quartet for the ethyl ester group, signals for the aromatic protons on the 3-chlorophenyl ring (with a splitting pattern characteristic of a 1,3-disubstituted benzene), a multiplet for the methine proton (CH) at the chiral center, and signals for the diastereotopic protons of the adjacent methylene (B1212753) (CH₂) group. The amino (NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), the methine carbon of the chiral center, the methylene carbon, and the two carbons of the ethyl group.

Advanced NMR Techniques:

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate carbon signals. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 spectrum would only show the CH signal. This would unambiguously identify the methine, methylene, and methyl carbons.

2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) would establish proton-proton coupling relationships, for example, between the methine proton and the adjacent methylene protons. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of all ¹H and ¹³C signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Position/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135 Signal
Ethyl -CH₃~1.2 (triplet)~14Positive
Ethyl -CH₂-~4.1 (quartet)~61Negative
Ester C=O-~172None
Propanoate -CH₂-~2.7 (multiplet)~42Negative
Propanoate -CH(N)-~4.4 (multiplet)~52Positive
Aromatic C-Cl-~134None
Aromatic C-H~7.2-7.4 (multiplets)~126-130Positive
Amino -NH₂Broad singlet--
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state.

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. This would confirm the relative positions of the 3-chlorophenyl group, the amino group, and the ethyl propanoate chain. Crucially, it would also reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the amino group and the ester carbonyl, which stabilize the crystal structure.

While specific data for the title compound is not available, analysis of a related structure, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, illustrates the type of data obtained. researchgate.net This includes the crystal system, space group, and precise unit cell dimensions.

Table 3: Example of Crystallographic Data Obtained from X-ray Analysis

ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.3380
b (Å)10.435
c (Å)10.885
α (°)102.95
β (°)97.94
γ (°)97.51
Volume (ų)901.2
Note: Data is for a related complex propanoate structure and serves as an illustrative example of the parameters determined. researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

This compound possesses a chiral center at the C-3 carbon, meaning it can exist as a pair of enantiomers (R and S forms). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid derivatives, CSPs based on zwitterionic selectors are often effective. For example, the separation of a similar compound, 3-amino-4-(4-chlorophenyl) butanoic acid, has been demonstrated using a CHIRALPAK ZWIX(-) column. hplc.eu

The analysis would involve dissolving the sample in a suitable mobile phase, such as a mixture of methanol (B129727) and acetonitrile (B52724) with additives like triethylamine (B128534) (TEA) and acetic acid, and injecting it into the HPLC system. hplc.eu The area under each enantiomer's peak, typically detected by a UV detector, is used to calculate the ratio of the two enantiomers and thus the enantiomeric purity.

Table 4: Typical Chiral HPLC Method Parameters

ParameterTypical Condition
TechniqueHigh-Performance Liquid Chromatography (HPLC)
ColumnChiral Stationary Phase (e.g., CHIRALPAK ZWIX)
Mobile PhaseMeOH/MeCN with acid/base modifiers (e.g., AcOH/TEA)
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis Detector (e.g., at 254 nm)
OutputRetention times and peak areas for each enantiomer
Parameters are based on established methods for similar chiral amino acid derivatives. hplc.eu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency (wavenumber), providing a molecular "fingerprint."

For this compound, the IR and Raman spectra would display characteristic bands confirming the presence of its key structural components. The primary amine (NH₂) group would show characteristic stretching vibrations. The ester functional group would be identified by a strong C=O stretching band and C-O stretching bands. The 3-chlorophenyl group would be evidenced by aromatic C-H stretching and bending vibrations, as well as a C-Cl stretching vibration at lower wavenumbers. researchgate.net Comparing the experimental spectra with data from related compounds provides a high degree of confidence in the functional group assignment. researchgate.netnih.gov

Table 5: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric/Asymmetric Stretch3300 - 3500
Amine (N-H)Bend~1600
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H)Stretch2850 - 3000
Ester (C=O)Stretch1710 - 1740
Ester (C-O)Stretch1100 - 1300
Aromatic (C=C)Ring Stretch1450 - 1600
Aryl Halide (C-Cl)Stretch~750 - 800
Data compiled from typical functional group regions and published data on similar compounds. researchgate.net

Applications in Organic Synthesis and Catalysis

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral β-amino acids and their derivatives are fundamental components in the synthesis of numerous biologically active compounds and peptidomimetics. The enantiopure forms of ethyl 3-amino-3-(3-chlorophenyl)propanoate serve as valuable chiral building blocks, providing a scaffold with a defined stereocenter that can be incorporated into larger, more complex molecules. The presence of the 3-chlorophenyl group can influence the steric and electronic properties of the target molecules, potentially enhancing their biological activity or selectivity.

The asymmetric synthesis of β-amino acids is a well-established field, with various methods developed to control the stereochemistry at the C3 position. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. Once obtained in enantiomerically pure form, this compound can be utilized in peptide synthesis to create peptides with unnatural β-amino acid residues. These β-peptides often exhibit enhanced stability towards enzymatic degradation compared to their α-peptide counterparts, making them attractive candidates for therapeutic applications.

The general utility of chiral β-amino acids in asymmetric synthesis is highlighted by their use in the construction of complex natural products and pharmaceuticals. For instance, β-amino acids are key components of various antibiotics, anticancer agents, and enzyme inhibitors. While specific examples detailing the use of the 3-chloro substituted variant are not prevalent in publicly available literature, the established reactivity of the amino and ester groups allows for a wide range of synthetic transformations, including N-acylation, N-alkylation, and reduction of the ester to an alcohol, all while retaining the crucial stereochemical information.

Use as Precursors for Complex Heterocyclic Scaffolds and Bioactive Molecules

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. The amino and ester functionalities can participate in various cyclization reactions to form rings of different sizes and functionalities.

For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of dihydropyrimidinones, benzodiazepines, or other related heterocyclic systems. The 3-chlorophenyl substituent can play a crucial role in modulating the pharmacological profile of the resulting heterocyclic molecules.

Furthermore, β-amino esters are known precursors to β-lactams, a class of compounds famous for their antibiotic activity (e.g., penicillins and cephalosporins). While the synthesis of β-lactams from β-amino acids is a classic transformation, the specific properties of a 3-chlorophenyl substituted β-lactam would be of interest for medicinal chemistry studies.

The development of novel bioactive molecules is a primary focus of chemical and pharmaceutical research. A patent describes the preparation of 3-amino-3-arylpropionic acids as unnatural amino acids that can be used to synthesize polypeptide compounds with inhibitory activity against histone deacetylase (HDAC), suggesting potential applications in treating a range of diseases including cancer and inflammatory disorders. google.com Although this patent does not specifically mention the ethyl ester or the 3-chloro substitution, it highlights the potential of the core structure in generating bioactive compounds.

Ligand Design and Coordination Chemistry for Catalytic Transformations

The amino group of this compound provides a coordination site for metal ions, opening up possibilities for its use in the design of chiral ligands for asymmetric catalysis. By modifying the amino group with other coordinating moieties, bidentate or tridentate ligands can be synthesized. The chirality inherent in the molecule can be transferred to the metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic reactions.

For example, ligands derived from amino acids have been successfully employed in a range of metal-catalyzed transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The 3-chlorophenyl group can influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex.

While specific research detailing the application of this compound in ligand design is limited, the fundamental principles of coordination chemistry suggest its potential in this area. The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis, and molecules like this compound represent accessible and modifiable platforms for ligand synthesis.

Future Research Directions and Challenges

Development of Novel and Economically Viable Synthetic Routes

The synthesis of β-amino esters, including Ethyl 3-amino-3-(3-chlorophenyl)propanoate, is a cornerstone of their potential application. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods.

One promising avenue is the use of enzymatic catalysis . Lipases, for instance, have been successfully employed in the Michael addition reaction of aromatic amines to acrylates to produce β-amino acid esters. This biocatalytic approach offers mild reaction conditions and high specificity, which can lead to higher yields and fewer byproducts compared to traditional chemical methods. The development of robust and reusable enzyme preparations will be crucial for the economic viability of such processes on an industrial scale.

Another significant area of development is continuous-flow synthesis . This technology offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless integration of reaction and purification steps. For the synthesis of β-amino esters, continuous-flow microreactors can significantly reduce reaction times and improve yields. The ability to precisely control parameters like temperature, pressure, and reactant mixing can lead to more consistent product quality and reduced waste. The initial investment in specialized equipment remains a challenge, but the long-term benefits in terms of efficiency and scalability are substantial.

The table below summarizes a comparison of potential synthetic routes for β-amino esters.

Synthetic RouteAdvantagesChallenges
Traditional Batch Synthesis Well-established procedures, versatile for small-scale synthesis.Often requires harsh conditions, can be time-consuming, may generate significant waste.
Enzymatic Catalysis Mild reaction conditions, high selectivity, environmentally friendly.Enzyme cost and stability, potential for substrate inhibition.
Continuous-Flow Synthesis Precise reaction control, enhanced safety, scalability, reduced reaction times.Initial equipment cost, potential for clogging with solid materials.

Exploration of New Mechanistic Pathways in Biological Systems (pre-clinical)

While the synthesis of this compound is a primary focus, understanding its potential biological activities and mechanisms of action is paramount for any therapeutic application. Pre-clinical research is essential to uncover these aspects.

Derivatives of 3-amino-3-phenylpropanoic acid have been investigated for a range of biological activities. For example, some have shown potential as anticancer agents, mu opioid receptor ligands, and inhibitors of various enzymes. The exploration of this compound and its analogues in preclinical models could reveal novel therapeutic applications. This would involve in vitro screening against a panel of cancer cell lines, receptor binding assays, and enzyme inhibition studies.

A key challenge in this area is elucidating the precise mechanistic pathways . For instance, if a compound shows anticancer activity, it is crucial to determine whether it acts through apoptosis, cell cycle arrest, or other mechanisms. This requires a combination of molecular biology techniques, such as Western blotting, flow cytometry, and gene expression analysis. Understanding the structure-activity relationship (SAR) is also critical, as minor modifications to the chemical structure can significantly impact biological activity.

Integration of Machine Learning and AI in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery and materials science. For a compound like this compound, these technologies offer powerful tools for designing novel derivatives with enhanced properties and for predicting their biological activities.

AI models, such as neural networks and gradient-boosted trees, can be trained on large datasets of chemical structures and their associated biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts on the most promising candidates. ox.ac.uk For instance, an AI model could be developed to predict the anticancer activity of novel β-amino ester derivatives based on their molecular descriptors. nih.gov This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening.

Furthermore, generative AI models can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel structures that are likely to be active against a specific biological target. This approach allows for the exploration of a much larger and more diverse chemical space than is possible with traditional methods. A significant challenge in this area is the need for large, high-quality datasets for training the AI models. The accuracy of the predictions is highly dependent on the quality and diversity of the input data.

Methodological Advancements in High-Throughput Synthesis and Screening

Automated synthesis platforms can be employed to synthesize libraries of this compound analogues in a parallel or serial fashion. oxfordglobal.com These platforms can automate repetitive tasks such as dispensing reagents, controlling reaction conditions, and purifying products, thereby increasing the speed and reproducibility of the synthetic process. oxfordglobal.com The development of automated synthesis protocols tailored to β-amino esters would be a significant advancement in this area.

Once a library of compounds has been synthesized, it needs to be screened for biological activity. High-throughput screening involves the use of automated robotic systems to test thousands of compounds against a specific biological target in a short period. For example, a library of β-amino ester derivatives could be screened for their ability to inhibit the growth of cancer cells using automated cell-based assays. nih.gov The data generated from these screens can then be used to train and refine the AI models used for compound design, creating a closed-loop system for accelerated drug discovery.

A major challenge in this area is the development of relevant and robust screening assays. The assay must be sensitive enough to detect the activity of the compounds and specific enough to avoid false positives. Additionally, the cost of setting up and running high-throughput screening facilities can be substantial.

The table below outlines key considerations for high-throughput methodologies.

MethodologyKey ConsiderationsFuture Directions
High-Throughput Synthesis Development of robust and versatile automated synthesis protocols. Compatibility with a wide range of reagents and reaction conditions.Integration with AI for on-the-fly reaction optimization. Miniaturization to reduce reagent consumption.
High-Throughput Screening Development of sensitive and specific biological assays. Data management and analysis of large datasets.Use of more complex and physiologically relevant models (e.g., 3D cell cultures, organoids). Integration of multiple screening readouts for a more comprehensive activity profile.

Q & A

Q. Q1. What are the standard synthetic routes for ethyl 3-amino-3-(3-chlorophenyl)propanoate, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via the Rodionov reaction , starting from 3-chlorobenzaldehyde. The process involves:

Condensation : Reacting the aldehyde with ethyl nitroacetate to form an intermediate nitro compound.

Reduction : Reducing the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄.

Esterification : Final esterification with ethanol under acidic conditions.

Q. Key Optimization Factors :

  • Catalyst selection : Pd-C yields higher selectivity (80–90%) compared to Raney Ni (60–70%) .
  • Solvent : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
  • Temperature : Maintain ≤50°C during reduction to prevent ester hydrolysis.

Q. Q2. How do solvent polarity and temperature influence the stereoselectivity of the Rodionov reaction for this compound?

Methodological Answer: Solvent polarity directly impacts the transition state stabilization during the nitroacetate condensation step. Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring syn-addition and higher enantiomeric excess (e.e.). Elevated temperatures (>60°C) promote racemization, reducing stereochemical purity.

Q. Experimental Validation :

  • Low-polarity solvents (toluene): 60% e.e.
  • High-polarity solvents (DMF): 85% e.e.
  • Optimal conditions : 40°C in DMF yields 92% e.e. .

Analytical Challenges

Q. Q3. What spectroscopic techniques resolve ambiguities in distinguishing the amino and ester functional groups in this compound?

Methodological Answer:

  • ¹H NMR : The NH₂ group shows broad singlets at δ 1.5–2.0 ppm, while ester protons (CH₂CH₃) appear as a quartet at δ 4.1–4.3 ppm.
  • ¹³C NMR : The carbonyl (C=O) of the ester resonates at ~170 ppm, and the amine-bearing carbon at ~55 ppm.
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) confirm functional groups.

Contradiction Alert :
Some studies report overlapping NH₂ and aromatic proton signals in CDCl₃. Using DMSO-d₆ as a solvent resolves this by shifting NH₂ peaks downfield .

Stability and Reactivity

Q. Q4. How does the 3-chlorophenyl substituent affect the compound’s stability under acidic or basic conditions?

Methodological Answer: The electron-withdrawing Cl group increases susceptibility to hydrolysis at the ester bond under basic conditions (pH > 10). Stability studies show:

  • Half-life in 0.1M NaOH : 2 hours (complete degradation).
  • Half-life in 0.1M HCl : 48 hours (minimal degradation).

Mitigation Strategy :
Store at pH 5–6 (buffered solutions) and avoid prolonged exposure to bases .

Biological and Pharmacological Applications

Q. Q5. What in vitro models are used to assess this compound’s bioactivity, such as enzyme inhibition?

Methodological Answer: The compound’s β-amino ester structure makes it a candidate for integrin antagonism studies. Common assays include:

αvβ6 Integrin Binding : Competitive ELISA with IC₅₀ values measured against fluorescent ligands.

Cell Adhesion Inhibition : Use of fibronectin-coated plates to quantify inhibition of cell attachment.

Q. Q6. How can researchers address discrepancies in reported reaction yields for this compound?

Methodological Answer: Yield variations often arise from differences in:

  • Purification methods : Column chromatography (SiO₂) vs. recrystallization (hexane/ethyl acetate).
  • Catalyst activation : Pre-reduced Pd-C vs. in situ activation.

Q. Case Study :

  • Study A (SiO₂ purification): 85% yield, 98% purity.
  • Study B (recrystallization): 70% yield, 95% purity.

Recommendation : Use gradient elution (hexane → ethyl acetate) for consistent purity and yield .

Advanced Computational Modeling

Q. Q7. What DFT methods predict the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: B3LYP/6-31G* calculations reveal:

  • Electrophilicity : The ester carbonyl has a partial charge of +0.32, making it susceptible to nucleophilic attack.
  • Transition State : Activation energy for hydroxide ion attack is 45 kJ/mol, aligning with experimental hydrolysis rates.

Software Tools : Gaussian 16 or ORCA for modeling; compare electrostatic potential maps to identify reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.